CKX Enzyme Inhibition Potency: 2-Chloro-3-isocyanatopyridine Scaffold Versus Non-Halogenated Analogs
Derivatives constructed from the 2-chloro-3-isocyanatopyridine scaffold demonstrate potent inhibition of cytokinin oxidase/dehydrogenase (CKX) enzymes. In head-to-head comparisons within structure-activity relationship (SAR) studies, compounds retaining the 2-chloropyridine core exhibit IC50 values in the low nanomolar range against recombinant CKX isoforms, whereas analogous urea derivatives lacking the chlorine substituent or bearing alternative halogens at different positions show substantially reduced potency, often exceeding 10 µM [1]. This represents a >1,000-fold improvement in target engagement attributable directly to the 2-chloro-3-isocyanatopyridine starting material.
| Evidence Dimension | CKX enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Low nanomolar (derivatives retaining 2-chloro-3-isocyanatopyridine core) |
| Comparator Or Baseline | Non-chlorinated pyridyl urea analogs: IC50 >10 µM |
| Quantified Difference | >1,000-fold increase in potency |
| Conditions | Recombinant CKX enzyme assays, compound series from SAR studies on diphenylurea-based inhibitors [1] |
Why This Matters
Procurement of 2-chloro-3-isocyanatopyridine ensures access to a scaffold that reliably delivers nanomolar CKX inhibition, avoiding the synthetic dead-ends encountered with less potent, non-chlorinated isocyanate building blocks.
- [1] Nisler J, Pěkná Z, Končitíková R, et al. Cytokinin oxidase/dehydrogenase inhibitors: outlook for selectivity and high efficiency. Journal of Experimental Botany. 2022;73(14):4806–4817. doi:10.1093/jxb/erac201 View Source
